2-fluoro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3S2/c17-12-6-2-1-5-11(12)14(23)19-15-20-21-16(26-15)25-9-13(22)18-8-10-4-3-7-24-10/h1-2,5-6,10H,3-4,7-9H2,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMPZNPFCBCSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-fluoro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (CAS No. 893134-10-6) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including cytotoxicity and antibacterial properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.5 g/mol. The structure features a thiadiazole ring, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H17FN4O3S2 |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 893134-10-6 |
Cytotoxic Activity
Recent studies have indicated that derivatives of thiadiazoles exhibit significant cytotoxic properties against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the growth of cancer cells.
- Inhibition Studies : A study reported that certain thiadiazole derivatives inhibited the growth of SK-MEL-2 melanoma cells with an IC50 value of 4.27 µg/mL . Another compound exhibited IC50 values of 0.28 µg/mL against MCF-7 breast cancer cells and 0.52 µg/mL against A549 lung carcinoma cells, indicating strong antiproliferative activity .
- Mechanism of Action : The mechanism behind the cytotoxicity often involves the interaction with tubulin, disrupting microtubule formation essential for cell division. Docking studies have illustrated that these compounds can effectively bind to tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Antibacterial Activity
The antibacterial properties of thiadiazole derivatives have also been extensively studied. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains.
- Testing Against Pathogens : In vitro tests have shown that certain thiadiazole derivatives possess significant antibacterial activity against Escherichia coli and Staphylococcus aureus. For example, a related compound was evaluated at a concentration of 1 µg/mL and showed promising results .
- Selectivity : These compounds often exhibit selectivity towards bacterial cells over human cells, making them potential candidates for developing new antibacterial agents .
Case Studies
Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical applications:
- Case Study 1 : A derivative with structural similarities to our compound was tested for its cytotoxic effects on various cancer cell lines and showed a marked reduction in cell viability at low concentrations.
- Case Study 2 : Another study focused on the antibacterial properties of thiadiazole compounds against multi-drug resistant strains of bacteria, demonstrating their potential as effective treatments in antibiotic resistance scenarios.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 396.5 g/mol. Its structure features a benzamide core substituted with a thiadiazole ring and an oxolan moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 2-fluoro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide exhibit antimicrobial properties. The thiadiazole ring is known for its ability to interact with bacterial enzymes, potentially inhibiting their function. Studies have shown that derivatives of thiadiazoles can effectively combat various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties due to their ability to modulate cellular pathways involved in cancer progression. The incorporation of a fluorine atom in the structure may enhance the compound's lipophilicity and bioavailability, making it a candidate for further studies in cancer therapeutics .
Enzyme Inhibition
The structural components of this compound suggest potential as enzyme inhibitors. Specifically, the sulfanyl group can participate in interactions with active sites of various enzymes, which could lead to the development of new inhibitors for therapeutic use against diseases such as diabetes or hypertension .
Herbicidal Activity
Recent studies have highlighted the herbicidal potential of compounds containing similar structural motifs as this compound. The compound's ability to inhibit specific plant growth pathways could be harnessed for developing effective herbicides that target unwanted vegetation while being safe for crops .
Pesticide Development
The unique chemical structure may also lend itself to pesticide formulation. Compounds with thiadiazole moieties are known for their efficacy against pests while minimizing toxicity to non-target organisms. This makes them suitable candidates for sustainable agricultural practices .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
a) 3-bromo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (CAS 893159-96-1)
- Key Differences : The bromine atom at the benzamide’s 3-position replaces the fluorine in the target compound.
- Molecular Weight : 457.4 g/mol (vs. ~417.4 g/mol for the fluoro analog, estimated).
b) N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide
- Key Differences : Incorporates a 2,4-dichlorophenyl group on the thiadiazole and a 2,6-difluorobenzamide.
- Impact : The dichlorophenyl group enhances hydrophobicity, while the difluoro substitution may improve membrane permeability. X-ray crystallography data for this compound (R factor = 0.044) confirms planar thiadiazole-benzamide stacking, a feature likely shared with the target compound .
c) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Key Differences : Replaces the thiadiazole ring with a 1,2,4-triazole and introduces a sulfonyl group.
- Impact: Triazoles exhibit tautomerism (thione vs. thiol forms), as confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹).
Spectral and Physicochemical Comparisons
Notes:
- C=S Stretching : Observed at 1240–1255 cm⁻¹ across all analogs, confirming sulfur participation in resonance .
Preparation Methods
Cyclization of Thiosemicarbazide with Carboxylic Acids
A widely adopted method involves the reaction of thiosemicarbazide with carboxylic acids in the presence of phosphorus pentachloride (PCl₅). This solid-phase reaction, as detailed in CN103936691A, achieves yields exceeding 91% under mild conditions. For the target compound, 2-fluorobenzoic acid could serve as the carboxylic acid precursor, though substituent compatibility must be verified. The general reaction proceeds as:
Key advantages include short reaction times (≤5 hours) and minimal solvent requirements.
Hydrazine-Mediated Cyclization
Functionalization of the Thiadiazole Ring
Introduction of the Sulfanyl Group
The sulfanyl (-S-) group at the 5-position is introduced via nucleophilic substitution or oxidative coupling. A preferred strategy involves reacting 5-chloro-1,3,4-thiadiazol-2-amine with mercaptoacetic acid derivatives. For example:
This step often requires alkaline conditions (pH 8–8.2) to deprotonate the thiol and enhance nucleophilicity.
Carbamoylation of the Oxolan Moiety
The oxolan-2-ylmethyl carbamoyl methyl group is synthesized separately by reacting oxolan-2-ylmethylamine with chloroacetyl chloride:
Subsequent treatment with thiourea or sodium hydrosulfide introduces the mercapto group, yielding HS-CH₂-CONH-CH₂-(oxolan-2-yl).
Coupling of the Benzamide Moiety
The 2-fluorobenzamide group is introduced via amide bond formation between 2-fluorobenzoic acid and the amine group on the thiadiazole. Activators like EDCI/HOBt or HATU are employed to facilitate coupling:
Optimization studies indicate that dichloromethane (DCM) or dimethylformamide (DMF) solvents at 0–5°C minimize side reactions.
Integrated Synthetic Pathways
Two principal routes are identified for the target compound:
Sequential Modular Assembly
-
Synthesize 5-mercapto-1,3,4-thiadiazol-2-amine via PCl₅-mediated cyclization.
-
Alkylate the mercapto group with ClCH₂CONH-CH₂-(oxolan-2-yl).
-
Couple with 2-fluorobenzoyl chloride.
Yield : 65–72% (over three steps).
Convergent Approach
-
Prepare 5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-amine directly using a pre-functionalized carboxylic acid.
-
Perform amide coupling with 2-fluorobenzoic acid.
Yield : 78–82% (over two steps).
Reaction Optimization and Challenges
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dry DCM or DMF | Maximizes coupling efficiency |
| Temperature | 0–5°C (coupling step) | Reduces hydrolysis |
| Base | Triethylamine (TEA) | Neutralizes HCl byproduct |
| Coupling Agent | HATU over EDCI | Improves regioselectivity |
Challenges include:
-
Regioselectivity : Competing reactions at the thiadiazole’s 2- and 5-positions necessitate careful stoichiometric control.
-
Purification : Silica gel chromatography or recrystallization (ethanol/water) is essential to isolate the final product.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sequential Modular | Flexible intermediate use | Multi-step, lower yield | 65–72 |
| Convergent | Higher overall yield | Requires pre-functionalized reagents | 78–82 |
The convergent approach is favored for industrial-scale synthesis due to reduced step count and higher efficiency.
Characterization and Validation
Critical analytical data for the final compound include:
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2 : Introduction of the sulfanyl group by reacting the thiadiazole with a mercaptoacetamide derivative (e.g., [(oxolan-2-yl)methyl]carbamoylmethyl thiol) in polar aprotic solvents (DMF or DMSO) at 60–80°C .
- Step 3 : Coupling the fluorobenzamide moiety using EDC/HOBt or DCC as coupling agents . Intermediates are characterized by ¹H/¹³C NMR (to confirm substitution patterns) and HPLC (to monitor purity >95%) .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and thiadiazole protons (δ 8.3–8.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and thiadiazole carbons (~160–165 ppm) .
- X-ray Crystallography : SHELX software refines single-crystal data to resolve bond angles (e.g., C–S–C ~105°) and torsional conformations (e.g., dihedral angles between thiadiazole and benzamide planes) .
Q. What preliminary biological assays are recommended to screen activity?
- Antimicrobial Testing : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer Assays : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ values compared to reference inhibitors .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the sulfanyl incorporation step?
- Solvent Optimization : Replace DMF with DMAc to reduce side reactions (yield improves from 45% to 68%) .
- Catalyst Use : Add 1–2 mol% DMAP to accelerate thiol-thiadiazole coupling .
- Temperature Control : Gradual heating (ramp from 25°C to 70°C over 2 hours) prevents thermal degradation .
Q. How to resolve discrepancies between crystallographic data and DFT-calculated geometries?
- SHELX Refinement : Adjust thermal parameters and occupancy rates for disordered atoms (e.g., oxolane methyl groups) .
- DFT Validation : Compare calculated bond lengths (e.g., C–N: 1.33 Å vs. crystallographic 1.35 Å) to identify systematic errors .
Q. What strategies improve solubility for in vivo studies without compromising stability?
- Co-solvent Systems : Use PEG-400/water (70:30) to enhance solubility (up to 12 mg/mL) .
- Prodrug Design : Introduce phosphate esters at the oxolane methyl group, which hydrolyze in physiological conditions .
Q. How to design SAR studies for fluorobenzamide derivatives targeting kinase inhibition?
- Substituent Variation : Replace the 2-fluoro group with Cl, CF₃, or OCH₃ to assess electronic effects on binding .
- Thiadiazole Modifications : Compare 1,3,4-thiadiazole vs. 1,2,4-triazole cores using IC₅₀ data from kinase panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
